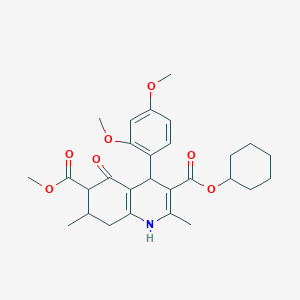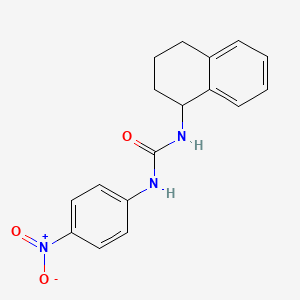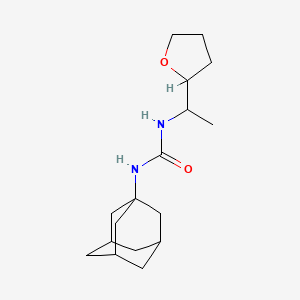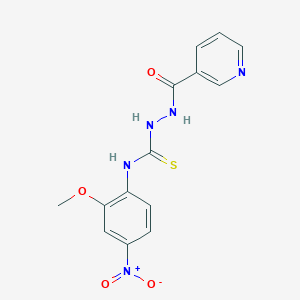![molecular formula C16H22N4O3 B4120207 1-(2,4-dimethoxyphenyl)-3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120207.png)
1-(2,4-dimethoxyphenyl)-3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea
Overview
Description
N-(2,4-dimethoxyphenyl)-N’-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a urea linkage between a dimethoxyphenyl group and a pyrazolyl ethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea typically involves the following steps:
Formation of the Pyrazolyl Ethyl Intermediate: The synthesis begins with the preparation of the 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl intermediate. This can be achieved through the alkylation of 1,3-dimethylpyrazole with an appropriate alkyl halide under basic conditions.
Coupling with 2,4-Dimethoxyaniline: The intermediate is then coupled with 2,4-dimethoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or a similar reagent to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, solvent, and concentration to accommodate larger batch sizes.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N’-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-N’-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-N’-[1-(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea: This compound has a similar structure but with a methyl group instead of an ethyl group.
N-(2,4-dimethoxyphenyl)-N’-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]urea: This compound has a propyl group instead of an ethyl group.
The uniqueness of N-(2,4-dimethoxyphenyl)-N’-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-10(13-9-20(3)19-11(13)2)17-16(21)18-14-7-6-12(22-4)8-15(14)23-5/h6-10H,1-5H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVYEJLORSXLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)NC2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120129.png)
![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one](/img/structure/B4120135.png)
![3-methyl-N-{[5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4120137.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4120144.png)

![N-(1,3-benzothiazol-2-yl)-2-[[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4120175.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4120180.png)


![N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4120193.png)
![1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B4120197.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4120205.png)


